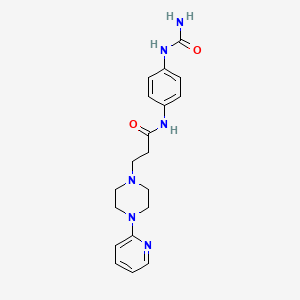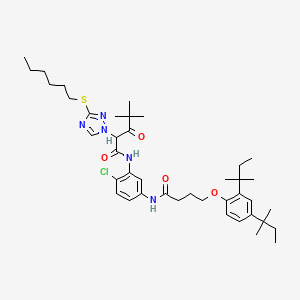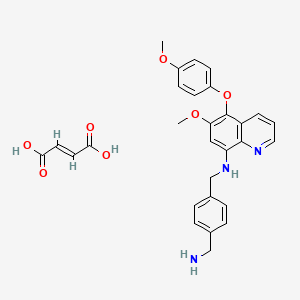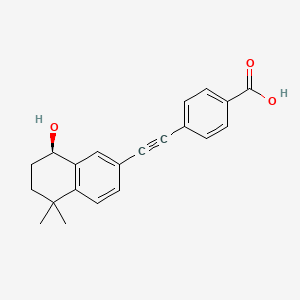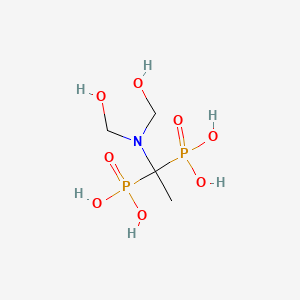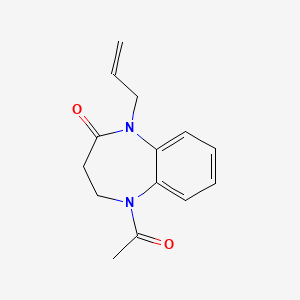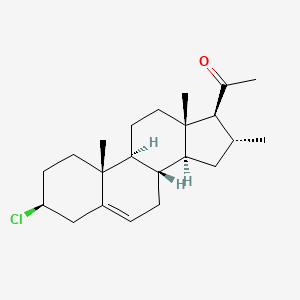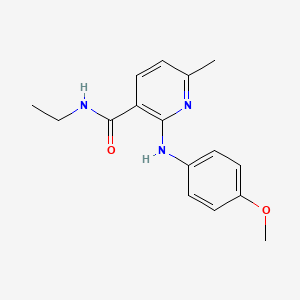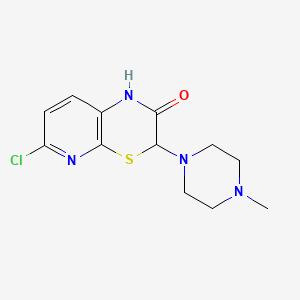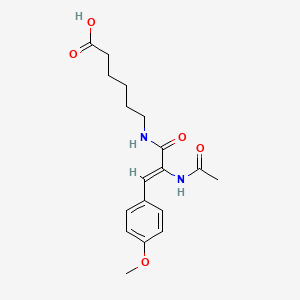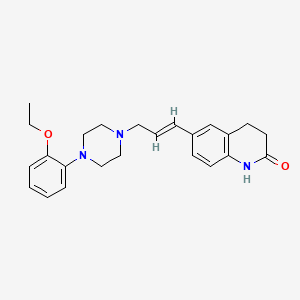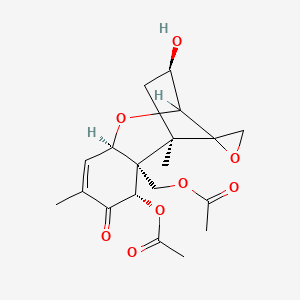
7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one is a complex organic compound that belongs to the class of trichothecenes Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one typically involves multiple steps, including the formation of the trichothecene core structure, followed by functional group modifications. Common synthetic routes may include:
Formation of the trichothecene core: This step often involves cyclization reactions to form the sesquiterpenoid skeleton.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: Acetylation of hydroxyl groups at the 7alpha and 15 positions using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such complex compounds may involve fermentation processes using fungal cultures that naturally produce trichothecenes, followed by extraction and purification steps. Alternatively, large-scale chemical synthesis may be employed, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the epoxy group, converting it to diols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, potassium permanganate (KMnO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Diols.
Substitution products: Compounds with new functional groups replacing the acetoxy groups.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers study the synthesis of analogs to explore structure-activity relationships.
Catalysis: The compound may be used as a catalyst or catalyst precursor in organic reactions.
Biology
Antifungal activity: Trichothecenes are known for their antifungal properties, making them subjects of study for agricultural applications.
Toxicology: The toxic effects of trichothecenes on human and animal cells are extensively studied to understand their mechanisms of action and potential therapeutic uses.
Medicine
Anticancer research: Some trichothecenes have shown potential anticancer activity, leading to research into their use as chemotherapeutic agents.
Drug development: The compound’s biological activity makes it a candidate for drug development studies.
Industry
Pesticides: Due to their antifungal properties, trichothecenes are explored as potential components of pesticides.
Biotechnology: The compound’s unique structure and reactivity make it useful in various biotechnological applications.
Mechanism of Action
The mechanism of action of 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one involves its interaction with cellular components, leading to various biological effects. The compound may:
Inhibit protein synthesis: By binding to ribosomes and interfering with translation.
Induce oxidative stress: Through the generation of reactive oxygen species (ROS).
Trigger apoptosis: By activating apoptotic pathways in cells.
Comparison with Similar Compounds
Similar Compounds
T-2 toxin: Another trichothecene with similar biological activities.
Deoxynivalenol (DON): Known for its toxic effects on humans and animals.
Nivalenol: Shares structural similarities and biological activities with 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one.
Properties
CAS No. |
54996-63-3 |
|---|---|
Molecular Formula |
C19H24O8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(1R,2S,3S,7R,10R)-3-acetyloxy-10-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,16(14(9)23)26-11(3)21)17(4)6-12(22)15(27-13)19(17)8-25-19/h5,12-13,15-16,22H,6-8H2,1-4H3/t12-,13-,15?,16-,17-,18-,19?/m1/s1 |
InChI Key |
LRARZSDWZXRWLZ-RXMAYRRKSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H](C(C34CO4)O2)O)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


